3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride
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Overview
Description
3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a fluorine atom, a tetrahydropyridine ring, and a phenol group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyridine ring.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Phenol Group: The phenol group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-phenol
- **3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-aniline
- **3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)-benzaldehyde
Uniqueness
3-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is unique due to its specific combination of a fluorine atom, a tetrahydropyridine ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-11-7-9(14)1-2-10(11)8-3-5-13-6-4-8;/h1-3,7,13-14H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPYUQZTNNZTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C=C(C=C2)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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